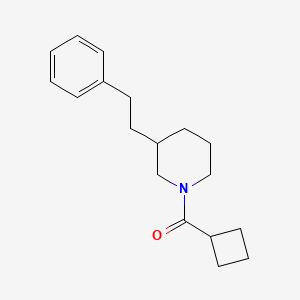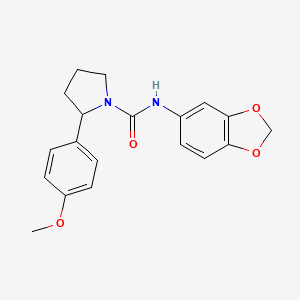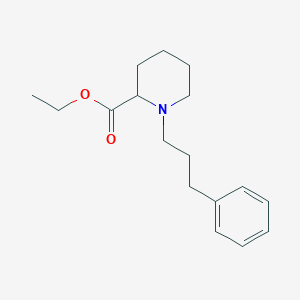![molecular formula C20H18N2O3S B5976498 N-[4-({[1,1'-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B5976498.png)
N-[4-({[1,1'-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C22H19NO3 It is known for its unique structure, which includes a biphenyl group and a sulfamoyl group attached to a phenyl ring
Mechanism of Action
Target of Action
N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide, also known as B8, primarily targets Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Mode of Action
B8 interacts with DHFR by binding to its active sites . This binding inhibits the function of DHFR, disrupting the tetrahydrofolate synthesis pathway. As a result, DNA synthesis is hindered, leading to cell growth inhibition .
Biochemical Pathways
The primary biochemical pathway affected by B8 is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, B8 disrupts this pathway, leading to a decrease in tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines, which are essential components of DNA. This disruption affects cell growth and proliferation .
Result of Action
B8 has been shown to have significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . It exhibits a mucoprotective effect, reducing diarrhea score, mitigating weight loss, increasing feed intake, and improving survival rate in a dose-dependent manner . It also mitigates villus atrophy, crypt hypoplasia, and mucin depletion, and reduces oxidative stress markers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminobiphenyl-2-sulfonamide with acetic anhydride. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(1,1’-biphenyl)-2-ylacetamide: This compound lacks the sulfamoyl group, which may result in different biological activities and chemical properties.
N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: This compound has an aminophenyl group instead of a biphenyl group, leading to variations in its reactivity and applications.
N-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethoxy)phenyl]acetamide:
The unique combination of the biphenyl and sulfamoyl groups in N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide distinguishes it from these similar compounds, contributing to its specific properties and applications.
Properties
IUPAC Name |
N-[4-[(2-phenylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-15(23)21-17-11-13-18(14-12-17)26(24,25)22-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14,22H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYKWJQSRBJEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5976418.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide](/img/structure/B5976422.png)

![3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B5976438.png)

![9-(4-methoxyphenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5976458.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-fluorobenzamide](/img/structure/B5976468.png)

![4-(dimethylamino)benzaldehyde [5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5976486.png)
![ethyl 1-[2-furyl(oxo)acetyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976491.png)
![3-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(2-methylphenyl)methyl]piperazin-2-one](/img/structure/B5976510.png)
![N-(4-bromophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B5976513.png)
![(5E)-5-[(FURAN-2-YL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B5976521.png)
![N-[2-(2-methylbutanoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5976523.png)
